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Compound of Interest

Compound Name: EN884

Cat. No.: B15541312

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality,
utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-
proteasome system (UPS)—to eliminate disease-causing proteins. A popular strategy within
TPD is the use of Proteolysis Targeting Chimeras (PROTACS), heterobifunctional molecules
that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity
triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.

While the TPD field has seen rapid advancement, its scope has been limited by the small
number of available E3 ligase recruiters. The discovery of novel, synthetically tractable ligands
for different E3 ligases is a critical area of research to expand the applicability of TPD. This
guide details the discovery of EN884, a covalent recruiter for the SKP1 protein, a key
component of the Cullin-RING ES3 ligase (CRL) family. The discovery was enabled by a
chemoproteomics platform, specifically Activity-Based Protein Profiling (ABPP), which allows
for the screening of covalent ligands against their protein targets in complex biological systems.

[11[2][3]

Chemoproteomics-Enabled Discovery of EN884

EN884 was identified from a library of cysteine-reactive covalent fragments through a
competitive screening process designed to find molecules that interact with components of the
SKP1-CUL1-F-box (SCF) E3 ligase complex.[1]

Experimental Workflow
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The discovery process involved a multi-stage chemoproteomic workflow, starting with a broad
screen and progressing to specific target identification and cellular validation.
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Caption: Workflow for the chemoproteomic discovery of EN884.

Key Experimental Protocols

Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

Library Preparation: A diverse library of cysteine-reactive covalent fragments (bearing
acrylamide and chloroacetamide warheads) was compiled.

Protein Complex: The purified human SKP1-FBXO7-CUL1-RBX1 complex was used as the
target.

Competition Assay: Individual compounds from the covalent library were incubated with the
protein complex to allow for potential binding.

Probe Labeling: A broad-spectrum, cysteine-reactive fluorescent probe (e.g., IA-rhodamine)
was added to the mixture. This probe labels cysteines that were not engaged by the test
compound.

Analysis: The samples were resolved by SDS-PAGE. A reduction in fluorescent signal for the
SKP1 band in the presence of a test compound indicated that the compound successfully
competed with the probe for a binding site.

Hit Confirmation: Initial hits were repurchased and retested in dose-response format to
confirm activity. EN884 emerged as the top reproducible hit from this screen.[1]

Target Identification and Binding Site
Characterization

Following the initial screen, mass spectrometry was employed to confirm the direct target of

EN884 and to pinpoint the exact amino acid residue involved in the covalent interaction.

Binding Site Identification

Tandem mass spectrometry (MS/MS) analysis of the SKP1-FBXO7-CUL1-RBX1 complex after
incubation with EN884 definitively identified a single site of modification: Cysteine 160 (C160)

on the SKP1 protein.[1] This residue is located in a C-terminal region of SKP1 predicted to be
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an intrinsically disordered region (IDR), a location whose flexibility is known to be important for
interactions with various F-box proteins.[1]

Protocol 2: Binding Site Identification by Tandem Mass Spectrometry (MS/MS)

e Incubation: The purified SKP1-FBXO7-CUL1-RBX1 complex was incubated with an excess
of EN884 to ensure modification.

» Digestion: The protein complex was denatured, reduced, alkylated, and subsequently
digested into smaller peptides using an enzyme such as trypsin.

o LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-
tandem mass spectrometry (LC-MS/MS).

o Data Analysis: The MS/MS spectra were searched against a protein database. The software
identified peptides whose mass was increased by an amount corresponding to the mass of
EN884, and the MS/MS fragmentation pattern confirmed that the modification was located
on the peptide containing C160.[1]
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Cellular Target Engagement and Selectivity
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A critical step in evaluating a new covalent ligand is to assess its performance in a cellular
context, determining both its ability to engage the intended target and its selectivity across the
entire proteome.

Cellular Engagement Analysis

To measure the extent to which EN884 engages SKP1 in living cells, an isotopic desthiobiotin-
ABPP (isoDTB-ABPP) experiment was performed in HEK293T cells. The results showed that
EN884 engaged C160 on SKP1 by 7%.[1] While this level of engagement may seem low, it is
consistent with that observed for other covalent E3 ligase recruiters that have been
successfully used in PROTAC applications.[1] This may suggest that only a fraction of the total
SKP1 pool needs to be engaged to elicit a biological effect, or that EN884 preferentially
engages a specific sub-population of SKP1 within the cell.[1]

Protocol 3: Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)

o Cell Treatment: HEK293T cells were treated with either EN884 or a vehicle control (e.g.,
DMSO).

» Lysis and Probe Labeling: Cells were lysed, and the proteomes were labeled with a cysteine-
reactive, alkyne-functionalized probe.

o Click Chemistry: The probe-labeled proteins were conjugated to an isotopically light (for
vehicle) or heavy (for EN884-treated) desthiobiotin-azide tag via copper-catalyzed click
chemistry.

e Enrichment & Digestion: The samples were combined, and biotinylated proteins were
enriched using streptavidin beads. The enriched proteins were then digested into peptides.

o LC-MS/MS Analysis: Peptides were analyzed by mass spectrometry. The ratio of heavy to
light peptides for SKP1 containing C160 was used to quantify the degree of target
engagement by EN884.

Proteome-Wide Selectivity

To assess the selectivity of the EN884 scaffold, a pulldown proteomics experiment was
conducted using an alkyne-functionalized probe derived from EN884. This experiment revealed
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a statistically significant 2.8-fold enrichment of SKP1. However, the probe was not highly
selective, as 414 other proteins were also significantly enriched out of 5,928 identified proteins.
[1] Importantly, no other core components of the CUL1 E3 ligase complex were identified as
off-targets.[1]

Quantitative Summary of Cellular Analysis

Parameter Method Result Reference
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Signaling Pathway Context and Future Applications

EN884 targets a critical node in the ubiquitin-proteasome system. SKP1 acts as an adaptor
protein that links substrate-recognition proteins (F-box proteins) to the core E3 ligase
machinery (CUL1-RBX1). By providing a covalent handle on SKP1, EN884 opens the door to
new strategies for hijacking this complex.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10999000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10999000/
https://www.benchchem.com/product/b15541312?utm_src=pdf-body
https://www.benchchem.com/product/b15541312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Ubiquitin-Proteasome System

ociéo
"~ SCF E3 Ligase Complex

A

Click to download full resolution via product page

Caption: Role of the SCF complex and EN884's point of intervention.

The discovery of EN884 serves as a valuable starting point for the development of SKP1-
based degraders. The EN884 scaffold can be elaborated with a linker and a warhead for a
protein of interest, creating a novel PROTAC. While synthetic challenges were noted in
extending the molecule off its pyridine ring, an analog replacing this ring with benzene was
shown to retain comparable binding to SKP1, suggesting the scaffold is synthetically tractable.

[1]

Conclusion

The discovery of EN884 through a competitive chemoproteomics screen highlights the power
of this platform for identifying novel, covalent E3 ligase recruiters. EN884 covalently targets
C160 on the adaptor protein SKP1, providing a new chemical tool to engage the SCF E3 ligase
complex. Although cellular engagement is modest and selectivity requires further optimization,
EN884 represents a promising and synthetically tractable starting point for the development of
next-generation TPD therapeutics. This work expands the toolbox of E3 ligase recruiters, a
critical step toward unlocking the full potential of targeted protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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